
Ophiobolane
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Overview
Description
Ophiobolane is a sesterterpene and a terpenoid fundamental parent.
Chemical Reactions Analysis
Radical Cascade Cyclization
Radical-mediated polycyclization cascades enable rapid construction of ophiobolane’s 5/8/5 tricyclic framework. This approach diverges from biosynthetic cationic pathways, offering enhanced stereochemical control.
Key Reaction Pathway
Step | Process | Conditions | Yield | Selectivity |
---|---|---|---|---|
1 | Trichloroketone initiation | Et<sub>3</sub>B/air, TTMSH, thiol additive | 74% | dr >20:1 |
2 | 8-endo/5-exo cyclization | Li-naphthalenide, THF | 52% | C6 stereocenter retention |
This method leverages trichloroketone-derived radicals to form fused rings via reductive termination modes. Diastereoselectivity is guided by a chiral thiol catalyst, overriding inherent stereochemical biases .
Photoinduced Cycloisomerization
A stereoselective photochemical strategy assembles the 5/8/5 core in a single step, exploiting UV irradiation to trigger sequential [2+2] cycloaddition and Cope rearrangement.
Experimental Highlights
-
Substrate : Chiral tertiary alcohol derivatives (e.g., 12e , 12f )
-
Conditions : UV light (254 nm), DCM, 25°C
-
Outcomes :
-
12e (R = CF<sub>3</sub>): 44% yield, dr >20:1
-
12f (R = cyclopropyl): 70% yield, dr >20:1
-
Steric bulk at C3 enhances diastereoselectivity, enabling asymmetric synthesis of this compound analogs .
Epoxide Rearrangement and Functionalization
Late-stage functionalization of this compound derivatives involves epoxide intermediates, critical for introducing oxygenation patterns.
Epoxide-Driven Transformations
Reaction Type | Substrate | Reagents | Product | Yield |
---|---|---|---|---|
Corey–Chaykovsky epoxidation | Tricyclic ketone (21 ) | DMSA, K<sub>2</sub>CO<sub>3</sub> | Spiro-epoxide | 62% |
Reductive epoxide opening | Spiro-epoxide | Li-naphthalenide | Diol (30 ) | 52% |
Epoxide intermediates undergo regioselective ring-opening to install hydroxyl groups, pivotal for accessing ophiobolin A’s pharmacophore .
Singlet Oxygen Ene Reaction
To construct this compound’s spirocyclic tetrahydrofuran (THF) motif, a singlet oxygen ene reaction is employed:
Procedure
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Substrate : Tricyclic alkene (15 )
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Conditions : Rose Bengal, O<sub>2</sub>, hv (450 nm)
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Outcome : Tertiary alcohol (14 ) with α,β-unsaturated carbonyl
This step enables stereoselective hydroperoxidation, followed by cyclization to form the THF ring .
Challenges in A-Ring Functionalization
Efforts to functionalize this compound’s A-ring often encounter competing elimination pathways:
Issue | Observed Pathway | Mitigation Strategy |
---|---|---|
C3-OH dehydration | Alkene formation (28 ) | Protection (e.g., silylation) |
Epoxide rearrangement | Aldehyde byproduct (25 ) | Low-temperature quenching |
Uncontrolled ionization of epoxide intermediates remains a bottleneck, necessitating alternative oxidation protocols .
Synthetic Comparisons
The table below contrasts key methodologies for this compound synthesis:
Strategy | Steps | Key Advantage | Limitation |
---|---|---|---|
Radical cyclization | 9–14 | Rapid core assembly | Limited side-chain oxidation |
Biomimetic cationic | 38–47 | Biosynthetic mimicry | Low step economy |
Photochemical | 5–7 | Stereochemical control | Substrate-specific yields |
Radical-based approaches offer the highest efficiency, while photochemical methods excel in stereoselectivity .
Properties
Molecular Formula |
C25H46 |
---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
(1R,3R,4S,7R,8S,11S,12R)-1,4,8-trimethyl-12-[(2S)-6-methylheptan-2-yl]tricyclo[9.3.0.03,7]tetradecane |
InChI |
InChI=1S/C25H46/c1-17(2)8-7-9-18(3)22-14-15-25(6)16-23-20(5)10-12-21(23)19(4)11-13-24(22)25/h17-24H,7-16H2,1-6H3/t18-,19-,20-,21+,22+,23+,24-,25+/m0/s1 |
InChI Key |
YDDRLCGKYATUCE-UTBISNFYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@H]3[C@@H]1CC[C@@H]3C)C)[C@@H](C)CCCC(C)C |
Canonical SMILES |
CC1CCC2C(CCC2(CC3C1CCC3C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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